

A Comparative Guide to the Regioselectivity of Substitution on Phenyl Benzoate

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Compound of Interest

Compound Name: Phenyl benzoate

Cat. No.: B166620

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This guide provides a comprehensive comparison of substitution reactions on **phenyl benzoate**, focusing on the regioselectivity of electrophilic and nucleophilic attacks. The directing effects of the phenoxy and benzoyl functional groups are elucidated through experimental data from key reactions, including electrophilic aromatic substitution and the Fries rearrangement. This document serves as a practical resource for chemists engaged in the synthesis and modification of substituted biaryl ketones and related scaffolds.

Executive Summary

Phenyl benzoate presents two distinct aromatic rings for substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the ester linkage.

- **Electrophilic Aromatic Substitution (EAS):** The phenyl ring attached to the ether oxygen (-OPh) is activated towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. The benzoyl ring (-COPh) is deactivated and, if forced to react, would direct substitution to the meta position. Consequently, electrophilic substitution occurs preferentially on the activated phenoxy ring.
- **Fries Rearrangement:** This intramolecular electrophilic substitution provides a classic example of regioselectivity on the phenoxy ring of **phenyl benzoate**. The reaction yields a mixture of ortho- and para-hydroxybenzophenone, with the product ratio being highly dependent on reaction conditions. Low temperatures favor the para product (kinetic control),

while high temperatures yield the ortho product as the major isomer (thermodynamic control).

- **Nucleophilic Aromatic Substitution (NAS):** In contrast to EAS, the benzoyl ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the carbonyl group. Nucleophilic substitution is anticipated to occur at the ortho and para positions of the benzoyl ring. However, the phenoxy ring is deactivated for NAS. Experimental data for NAS on unsubstituted **phenyl benzoate** is not readily available in the literature, suggesting that it is not a commonly employed synthetic route without further activation of the ring.

Data Presentation

The following tables summarize the quantitative data for the regioselectivity of key substitution reactions on **phenyl benzoate**.

Table 1: Regioselectivity in the Fries Rearrangement of **Phenyl Benzoate**

Product	Reaction Conditions	Solvent	Yield (%)	Ratio (ortho:para)	Reference
4-Hydroxybenzophenone (para)	Low Temperature (-10°C to room temp)	Nitromethane	80-92%	Predominantly para	[1]
2-Hydroxybenzophenone (ortho) & 4-Hydroxybenzophenone (para)	75°C	Ionic Liquid (EMIC/AlCl ₃)	Good	1:3	[2]
2-Hydroxybenzophenone (ortho)	High Temperature	Non-polar solvent	Favored	-	[3]

Table 2: Regioselectivity in the Bromination of **Phenyl Benzoate**

Product	Reagents	Catalyst	Position of Substitution	Major Product	Reference
4-Bromophenyl Benzoate	Br ₂	AlBr ₃	para on the phenoxy ring	4-Bromophenyl Benzoate	[4]

Experimental Protocols

Protocol 1: Para-Selective Fries Rearrangement of Phenyl Benzoate

This protocol is adapted for the synthesis of 4-hydroxybenzophenone.

Materials:

- **Phenyl benzoate**
- Anhydrous aluminum chloride (AlCl₃)
- Nitromethane (CH₃NO₂)
- Ice
- Distilled water
- Standard laboratory glassware

Procedure:

- Dissolve **phenyl benzoate** (0.5 g, 2.52 mmol) in nitromethane (8 mL) in a round-bottom flask and cool the solution to -10 °C with stirring.[1]
- In a separate flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).[1]

- Add the AlCl_3 solution dropwise to the **phenyl benzoate** solution over 15 minutes, maintaining the temperature at $-10\text{ }^\circ\text{C}$.^[1]
- Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.^[1]
- Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and water.
- The product, 4-hydroxybenzophenone, will precipitate from the solution.
- Collect the solid product by filtration, wash with cold distilled water, and dry.

Protocol 2: General Procedure for Monobromination of Phenyl Benzoate

This is a general procedure for the electrophilic bromination of an activated aromatic ring.

Materials:

- **Phenyl benzoate**
- Bromine (Br_2)
- Aluminum bromide (AlBr_3) or Iron(III) bromide (FeBr_3)
- Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
- Aqueous sodium bisulfite solution
- Standard laboratory glassware

Procedure:

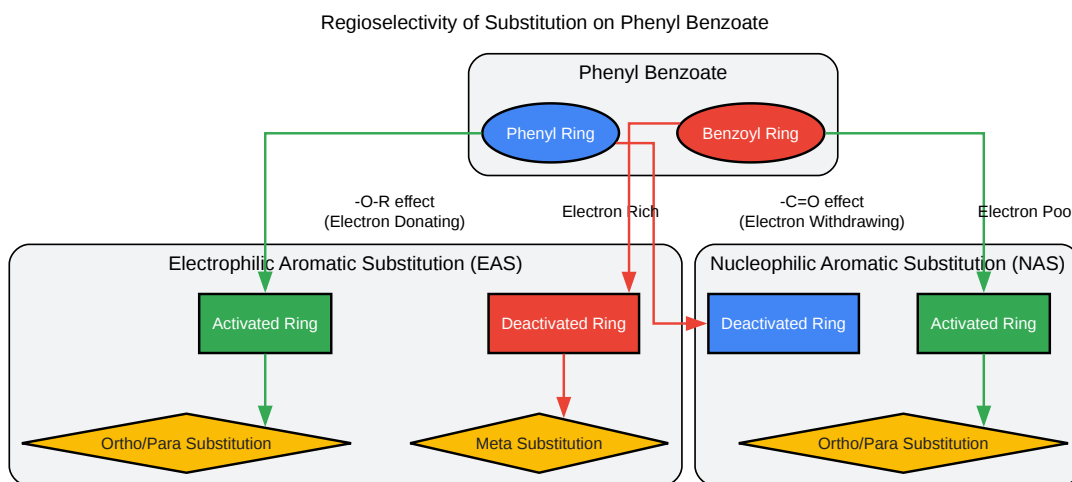
- Dissolve **phenyl benzoate** in an anhydrous solvent in a round-bottom flask protected from moisture.
- Cool the solution in an ice bath.

- Add the Lewis acid catalyst (e.g., AlBr_3) portion-wise with stirring.
- Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture.
- Allow the reaction to stir at low temperature until completion (monitored by TLC).
- Quench the reaction by carefully pouring it into an ice-water mixture.
- If necessary, add a small amount of sodium bisulfite solution to destroy any excess bromine.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain 4-bromophenyl benzoate.

Mandatory Visualization

Signaling Pathways and Logical Relationships

The regioselectivity of substitution on **phenyl benzoate** can be visualized as a decision-making process guided by the electronic nature of the ester linkage.



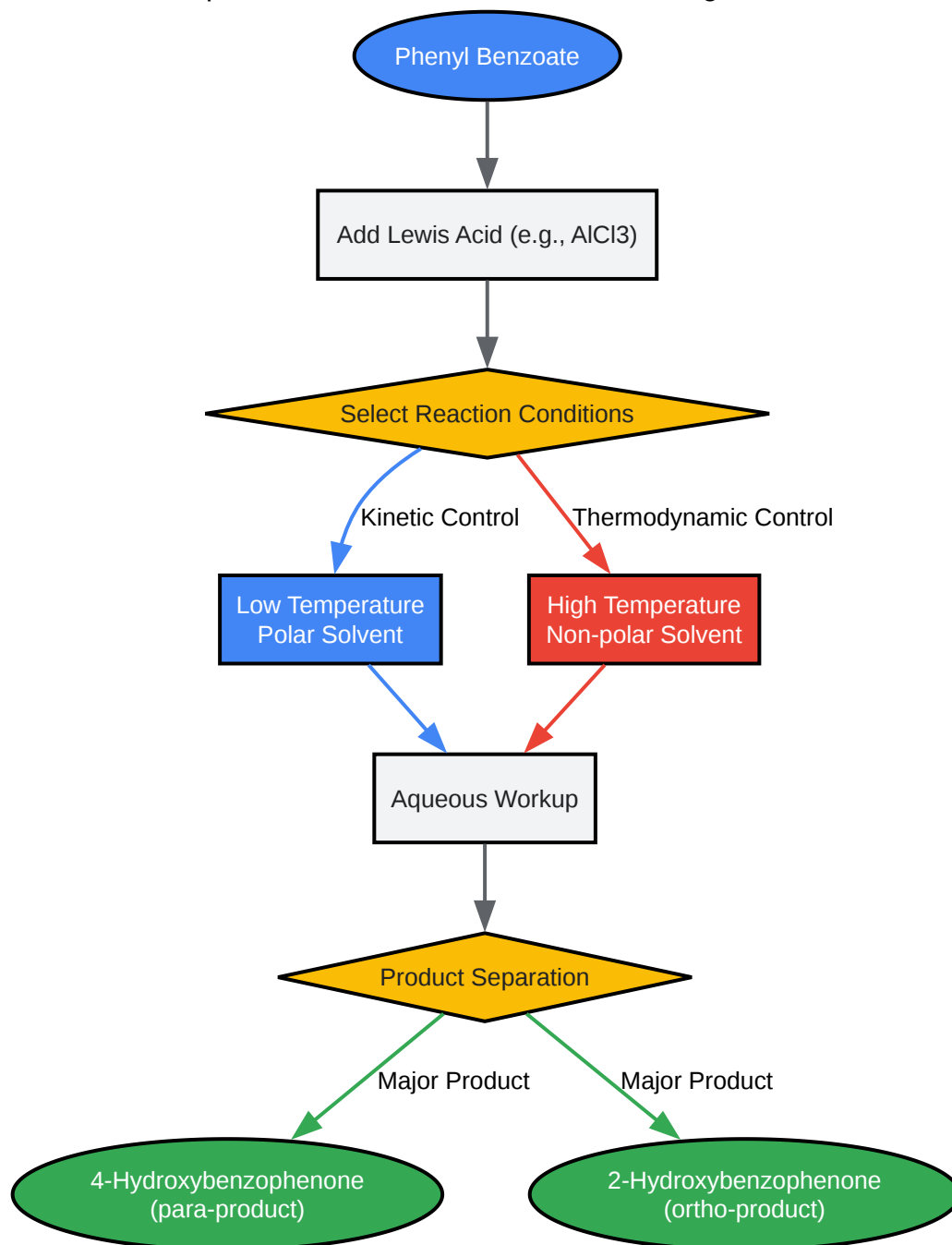
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Caption: Logical relationship of directing effects in **phenyl benzoate**.

Experimental Workflow: Fries Rearrangement

The Fries rearrangement provides a clear example of how reaction conditions can dictate the regiochemical outcome.

Experimental Workflow for Fries Rearrangement



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Caption: Workflow for the Fries rearrangement of **phenyl benzoate**.

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